2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Scaffold

Procure this 2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (CAS 1192711-79-7) as a platform intermediate for sequential SAR expansion. The 2-chloro group undergoes SnAr while the 4-methylthio placeholder remains inert, enabling orthogonal derivatization not possible with symmetric analogs. Ideal for kinase programs (CDK9, Haspin) and nucleoside synthesis.

Molecular Formula C7H6ClN3S
Molecular Weight 199.66 g/mol
CAS No. 1192711-79-7
Cat. No. B1400300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine
CAS1192711-79-7
Molecular FormulaC7H6ClN3S
Molecular Weight199.66 g/mol
Structural Identifiers
SMILESCSC1=NC(=NC2=C1C=CN2)Cl
InChIInChI=1S/C7H6ClN3S/c1-12-6-4-2-3-9-5(4)10-7(8)11-6/h2-3H,1H3,(H,9,10,11)
InChIKeyICRQADQROKOHKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (CAS 1192711-79-7): Technical Baseline and Procurement Context


2-Chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (CAS 1192711-79-7; molecular formula C₇H₆ClN₃S; molecular weight 199.66) is a heterobifunctional 7-deazapurine (pyrrolo[2,3-d]pyrimidine) scaffold bearing a chloro substituent at the 2-position and a methylthio group at the 4-position . This compound serves as an advanced synthetic intermediate in medicinal chemistry programs targeting kinase inhibition, antiviral nucleoside analog development, and structure-activity relationship (SAR) exploration of 7-deazapurine-based pharmacophores [1]. Commercially available from multiple specialty chemical suppliers with typical purities ranging from 95% to 98% , it occupies a defined niche as an orthogonal diversification platform that enables sequential functionalization strategies distinct from symmetric dichloro or monofunctional analogs.

Why Generic Substitution Fails: Orthogonal Reactivity Constraints in 2-Chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine Selection


The 7-deazapurine scaffold is a privileged kinase inhibitor core, yet interchangeable substitution among commercially available pyrrolo[2,3-d]pyrimidine building blocks is precluded by the distinct reactivity hierarchy of the 2- and 4-positions [1]. In the parent 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 90213-66-4), both halogens exhibit comparable electrophilicity, resulting in statistical product mixtures upon nucleophilic attack and necessitating protecting group strategies for sequential derivatization [2]. Conversely, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS 3680-69-1) offers only a single reactive handle, precluding bidirectional SAR expansion. The 2-chloro-4-(methylthio) substitution pattern establishes a deliberate reactivity differential: the 4-methylthio moiety is a relatively inert placeholder, whereas the 2-chloro substituent remains susceptible to nucleophilic aromatic substitution (SₙAr) under standard conditions [3]. This orthogonal functionalization logic reduces synthetic step count, improves regioselectivity, and minimizes byproduct formation, rendering generic analog substitution an untenable option for programs requiring precise, sequential derivatization of the pyrrolo[2,3-d]pyrimidine core.

2-Chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine: Quantitative Evidence for Differentiated Procurement


Regioselective Nucleophilic Aromatic Substitution: 2-Chloro vs. 4-Methylthio Reactivity Hierarchy

The target compound exhibits pronounced regioselectivity in nucleophilic aromatic substitution (SₙAr) reactions. When subjected to sodium thiomethoxide in DMSO, the 4-chloro substituent of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine undergoes exclusive displacement to afford 2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine in 75% isolated yield, with no detectable substitution at the 2-chloro position . This contrasts sharply with 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine, which yields mixed regioisomers when treated with amines or other nucleophiles under analogous conditions, as documented in cross-coupling studies of dichloropyrrolopyrimidines [1]. The installed 4-methylthio group subsequently remains inert during further manipulations at the 2-position, enabling orthogonal diversification without protecting group intervention [2].

Medicinal Chemistry Synthetic Methodology Kinase Inhibitor Scaffold

Synthetic Step Economy: Direct Route from 2,4-Dichloro Precursor via Single-Pot Thiomethylation

The target compound is accessible in a single synthetic step from commercially available 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine via regioselective SₙAr with sodium thiomethoxide, achieving 75% isolated yield without chromatographic purification . In contrast, preparation of the regioisomeric 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (CAS 57564-94-0) requires alternative synthetic sequences with overall yields of 44.8% when accessed from diethyl malonate via the 2,4-dichloro intermediate [1]. The 2-chloro-4-(methylthio) isomer can also be synthesized via alternative routes from 4-hydroxy-2-methylthio precursors, though these typically involve additional chlorination steps with POCl₃ that reduce overall efficiency [2].

Process Chemistry Route Scouting Cost of Goods

Scaffold Privilege: 7-Deazapurine Core Over Alternative Heteroaromatic Kinase Hinge Binders

The pyrrolo[2,3-d]pyrimidine (7-deazapurine) core of the target compound confers distinct pharmacological advantages over alternative heteroaromatic scaffolds in kinase inhibitor design. In head-to-head in vivo efficacy comparisons, pyrrolopyrimidine-based bumped kinase inhibitors (BKIs) demonstrated substantially reduced effective doses relative to pyrazolopyrimidine analogs: BKI-1649 achieved equivalent Cryptosporidium parvum oocyst reduction at 5 mg/kg BID versus 30 mg/kg BID for pyrazolopyrimidine-based compounds, representing a 6-fold potency improvement [1]. Furthermore, pyrrolo[2,3-d]pyrimidine-4-amine-based inhibitors exhibit distinct oral pharmacokinetic profiles with improved bioavailability characteristics compared to 1H-pyrazolo[3,4-d]pyrimidin-4-amine-based counterparts, as demonstrated across multiple CpCDPK1 inhibitor series [2]. The 7-deazapurine scaffold has been validated as a privileged core in over 15 distinct kinase inhibitor programs, including EGFR, VEGFR2, CDK9/CyclinT, Haspin, c-Met, and Axl targets [3].

Kinase Drug Discovery Scaffold Selection Hinge-Binding Motif

Commercial Availability: Multiple Supplier Sourcing with Defined Purity Tiers

The target compound is commercially available from a broad supplier network with defined purity specifications across three tiers: standard research grade (95-96%), high-purity grade (97-98%), and ISO-certified grade (NLT 98%) . In contrast, the regioisomeric 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine (CAS 57564-94-0) is offered by fewer suppliers with a narrower purity range (typically 95-97%) . The 2,4-dichloro precursor (CAS 90213-66-4) maintains broader availability but lacks the orthogonal functionalization capability that drives target compound utility.

Procurement Supply Chain Quality Control

2-Chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine: High-Value Application Scenarios for Research and Industrial Procurement


Kinase Inhibitor Medicinal Chemistry: Sequential Diversification at C2 Position with Intact C4 Methylthio Placeholder

Medicinal chemistry teams pursuing 7-deazapurine-based kinase inhibitors can procure this compound as a platform intermediate for sequential SAR expansion. The 2-chloro group undergoes SₙAr with diverse amines (primary alkylamines, anilines, heteroaryl amines) to install hinge-binding motifs, while the 4-methylthio group remains intact as a non-interfering placeholder [1]. This orthogonal reactivity reduces synthetic step count from 5 to 2 for C2-diversified analog libraries compared to routes starting from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine that require additional protection/deprotection sequences. Programs targeting CDK9/CyclinT, Haspin, c-Met, or Axl kinases benefit from this scaffold's validated hinge-binding geometry, as documented across multiple kinase inhibitor series .

Antiviral Nucleoside Analog Synthesis: 7-Deazapurine Core Functionalization

This compound serves as a critical intermediate for constructing 7-deazapurine nucleoside analogs with established antiviral activity. The 2-chloro-4-methylthio substitution pattern enables sequential N7-glycosylation followed by C2 amination and C4 oxidation, a synthetic sequence that produced potent cytostatic nucleosides with antitumor effects at low nanomolar concentrations [1]. The 75% single-step yield from 2,4-dichloro precursor makes gram-scale procurement economically viable for early-stage antiviral screening campaigns. The scaffold's documented cytostatic activity in hetero-fused 7-deazapurine nucleoside series [2] provides a validated biological trajectory for programs pursuing novel antiviral or anticancer nucleoside therapeutics.

Chemical Biology Probe Development: Bifunctional Labeling via Orthogonal Handles

Chemical biology laboratories developing kinase-targeted probes can leverage the orthogonal reactivity of 2-chloro and 4-methylthio substituents for sequential bioconjugation. The 2-chloro position accommodates amine-linked fluorophores, biotin tags, or photoaffinity labels via SₙAr, while the 4-methylthio group may be oxidized to a methylsulfonyl leaving group for subsequent displacement with thiol-containing biomolecules or affinity resins [1]. This orthogonal functionalization strategy, unavailable with symmetric dichloro analogs, enables the construction of bifunctional probe molecules without cross-reactivity artifacts that compromise target engagement studies. The compound's availability in ISO-certified 98% purity grade supports reproducible probe synthesis with minimal batch-to-batch variability.

Process Chemistry Route Scouting: Cost-Effective Intermediate for Scale-Up Campaigns

Process chemistry groups evaluating scalable routes to 2,4-disubstituted 7-deazapurine APIs should prioritize this intermediate for its demonstrated single-step accessibility from bulk 2,4-dichloro precursor with 75% isolated yield and no chromatographic purification requirement [1]. The telescoped synthesis (SₙAr in DMSO, room temperature precipitation) is amenable to multi-kilogram scale-up and avoids expensive palladium-catalyzed cross-coupling steps that inflate cost of goods. When compared to alternative routes requiring 5-step sequences with 44.8% overall yield , the 2-chloro-4-(methylthio) intermediate reduces raw material costs by an estimated 40-60% per kilogram for early-phase clinical supply, based on step count and yield differentials. Procurement of this intermediate from ISO-certified suppliers [2] ensures quality consistency across scale-up campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-4-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.